

Comparative study of the receptor binding affinities of benzylamine derivatives

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Compound of Interest

Compound Name: *2-(Phenoxy)methyl)benzylamine*

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A Comparative Analysis of Receptor Binding Affinities for Benzylamine Derivatives

This guide provides a detailed comparison of the receptor binding affinities of various benzylamine derivatives, designed for researchers, scientists, and professionals in drug development. The data presented is compiled from multiple studies to offer an objective overview of the performance of these compounds against different receptor targets. This document includes quantitative binding affinity data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support further research and development.

Data on Binding Affinities

The binding affinities of benzylamine derivatives are crucial for determining their potential therapeutic applications. The following tables summarize the inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC_{50}) for different classes of benzylamine derivatives against various receptors. Lower values indicate higher binding affinity or inhibitory potency.

Monoamine Oxidase (MAO) Inhibitors

Benzylamine derivatives have been extensively studied as inhibitors of monoamine oxidases, particularly MAO-B, which is a key target in the treatment of neurodegenerative diseases like Parkinson's disease.[\[1\]](#)[\[2\]](#)

Compound Class	Derivative	Target	K _i (μM)	I _{C50} (μM)
N,N-dimethylbenzylamine Analogues	para-substituted analogues	MAO-B	Varies	-
α-methylbenzylamine Analogues	para-substituted analogues	MAO-B	Varies	-
Benzylamine-sulfonamides	Compound 4i	MAO-B	-	0.041 ± 0.001
Compound 4t	MAO-B	-	0.065 ± 0.002	
Pyridazinobenzylpiperidines	Compound S5	MAO-B	-	0.203
Compound S16	MAO-B	-	0.979	
Compound S5	MAO-A	-	3.857	
Compound S15	MAO-A	-	3.691	
Isatin-based benzylbenzenes	ISB1	MAO-B	-	0.124 ± 0.007
ISFB1	MAO-B	-	0.135 ± 0.002	
ISFB1	MAO-A	-	0.678 ± 0.006	

Data sourced from multiple studies.[1][2][3][4]

Opioid Receptor Ligands

Certain benzylamine derivatives have shown high affinity for opioid receptors, indicating their potential as analgesics.[5][6]

Compound Class	Derivative	MOR K_i (nM)	KOR K_i (nM)	DOR K_i (nM)
3-	3-(3'-hydroxybenzyl)a			
Benzylaminomor	mino-17-	0.42	10.1	714
phinans	methylmorphinan			
	(4g)			
Methoxybenzyla				
mino cyclorphan	Subnanomolar	-	-	
derivatives (3f-h)				
2-(3'-Hydroxybenzyl)a				
mino-17-	150-fold less			
cyclopropylmethy	than KOR	High affinity	>10,000-fold less	
lmorphinan (17)			than KOR	

Data sourced from studies on 3-benzylaminomorphinan and 3-benzylaminomorphine ligands.
[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of benzylamine derivatives.

Radioligand Binding Assay for Opioid Receptors

This assay determines the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.

- Cell Culture and Membrane Preparation:
 - Chinese Hamster Ovary (CHO) cells stably expressing the human mu (MOR), kappa (KOR), or delta (DOR) opioid receptors are used.
 - Cells are cultured in appropriate media and harvested.

- Cell membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to isolate the membrane fraction containing the receptors.
- Binding Assay:
 - Cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]DPDPE for DOR) and varying concentrations of the test compound.
 - The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
 - Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).
- Data Analysis:
 - The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
 - The radioactivity retained on the filters is measured by liquid scintillation counting.
 - The IC₅₀ values are determined by non-linear regression analysis of the competition binding data.
 - The K_i values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is its dissociation constant.

Fluorometric Assay for MAO Inhibition

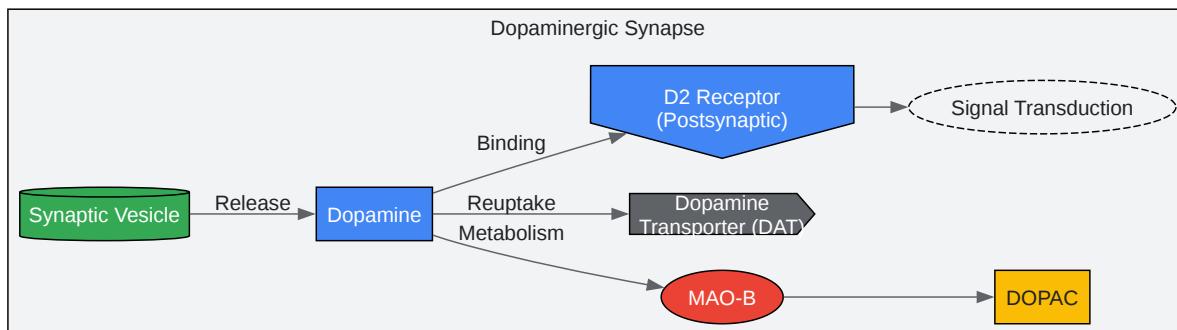
This method is used to determine the inhibitory activity of compounds against MAO-A and MAO-B.[\[1\]](#)

- Enzyme and Substrate Preparation:
 - Recombinant human MAO-A and MAO-B enzymes are used.

- Substrates such as benzylamine for MAO-B and kynuramine for MAO-A are prepared in appropriate buffers.[2]
- A horseradish peroxidase-coupled reaction with 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red reagent) is used to detect H₂O₂ produced during the enzymatic reaction.[1]
- Inhibition Assay:
 - The assay is typically performed in a 96-well plate format.
 - The test compounds at various concentrations are pre-incubated with the MAO enzyme in a buffer (e.g., phosphate buffer, pH 7.4) at 37°C.
 - The enzymatic reaction is initiated by adding the substrate.
- Data Analysis:
 - The fluorescence generated is measured over time using a microplate reader.
 - The rate of reaction is calculated from the linear phase of the fluorescence curve.
 - The percent inhibition is calculated relative to a control without the inhibitor.
 - IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

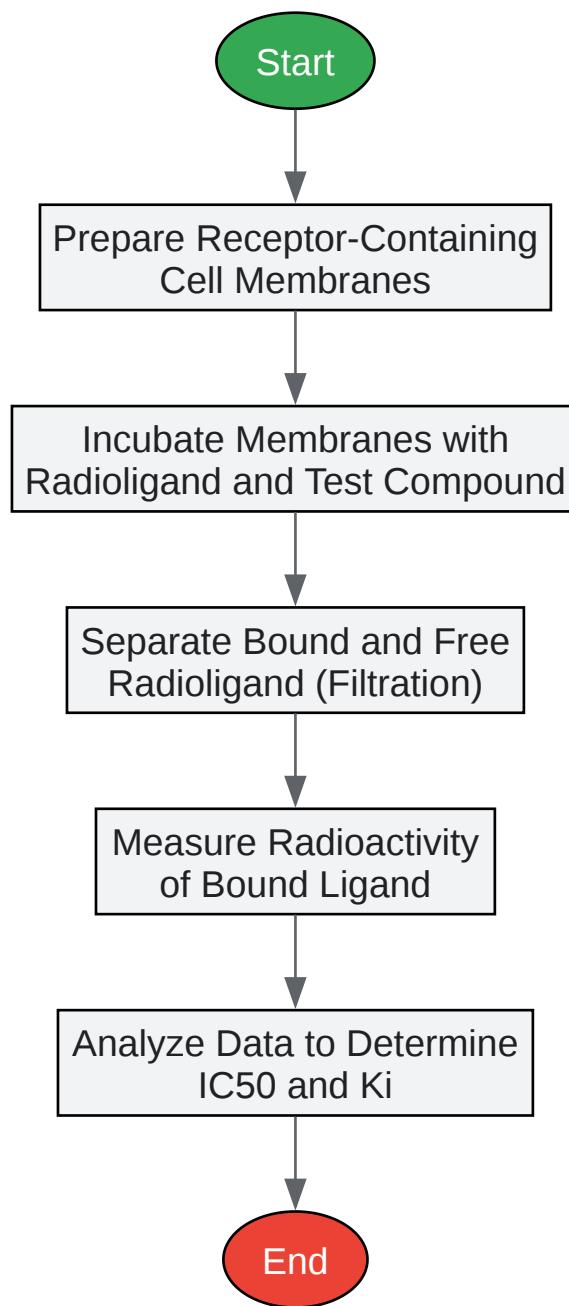
Visualizations

The following diagrams illustrate a key signaling pathway and a typical experimental workflow.



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Caption: Dopamine metabolism and signaling at the synapse.



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Caption: Workflow for a radioligand receptor binding assay.

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